molecular formula C27H26N2O5S B2436444 methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-19-1

methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2436444
CAS RN: 1114828-19-1
M. Wt: 490.57
InChI Key: MKYPFEKGZSJOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a complex organic compound . It belongs to the class of heterocyclic compounds known as thiazines .


Synthesis Analysis

The synthesis of thiazine derivatives, including the compound , can be achieved through various methods . One such method involves the reaction of benzothiazine carboxylate and azolyl amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a carboxylate group and a phenyl group .


Chemical Reactions Analysis

Thiazine derivatives, including this compound, can participate in a variety of chemical reactions. They can act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 493.0±55.0 °C and a predicted density of 1.801±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 3.80±0.60 .

Scientific Research Applications

Antibacterial Activity

Thiazine derivatives have demonstrated antibacterial properties. Researchers have investigated the potential of this compound as an antibacterial agent against various bacterial strains. Its mechanism of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways. Further studies are needed to optimize its efficacy and safety for clinical use .

Antitumor and Anticancer Effects

Thiazine derivatives have attracted attention as potential antitumor and anticancer agents. They may inhibit tumor cell proliferation, induce apoptosis, or interfere with angiogenesis. Researchers have explored their impact on various cancer cell lines, including breast, lung, and colon cancers. Clinical trials are necessary to validate their efficacy and safety .

Antiviral Activity

Although less explored, thiazines might exhibit antiviral properties. Researchers have investigated their impact on viral replication and entry mechanisms. Their potential as antiviral agents against specific viruses (such as influenza or herpes) warrants further investigation.

Safety and Hazards

The safety data for this compound indicates that it may cause harm to aquatic life (H412) and may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing contaminated clothing before reuse (P363), and disposing of contents/container to an approved waste disposal plant (P501) .

Future Directions

Thiazine derivatives, including this compound, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have the potential to be part of new drugs and play an important role in modern drug discovery .

properties

IUPAC Name

methyl 1,1-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-17-14-18(2)25(19(3)15-17)28-23(30)16-29-26(27(31)34-4)24(20-10-6-5-7-11-20)21-12-8-9-13-22(21)35(29,32)33/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYPFEKGZSJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.